methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride
Description
Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride (CAS: 1378781-35-1) is a chiral organic compound with the molecular formula C₈H₁₀Cl₂N₂ and a molecular weight of 215.17 g/mol . Its structure consists of a piperidine ring substituted at the 2-position with a methylene group bonded to a methylamine moiety. The (2R) stereochemistry imparts chirality, which is critical for interactions with biological targets. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
IUPAC Name |
N-methyl-1-[(2R)-piperidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H/t7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUIIRPSKQKNHA-XCUBXKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Chiral Piperidin-2-ylmethylamine Intermediate
The key intermediate, (2R)-piperidin-2-ylmethylamine, is synthesized via enantioselective methods that control the stereochemistry at the 2-position of the piperidine ring. Common approaches include:
- Chiral resolution or asymmetric synthesis starting from chiral precursors or catalysts.
- Reductive amination or alkylation of piperidine derivatives with methylamine or formaldehyde/methylamine equivalents under controlled conditions.
These methods ensure that the (2R) stereochemistry is predominant, which is essential for the biological activity of the final compound.
Formation of the Dihydrochloride Salt
The free base amine is converted into the dihydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step involves:
- Addition of 2 equivalents of hydrochloric acid to the free amine to form the dihydrochloride.
- Control of temperature and solvent to favor salt crystallization and minimize impurities.
- Isolation by filtration or crystallization to obtain the pure dihydrochloride salt.
Purification and Crystallization
- Recrystallization from suitable solvents (e.g., ethanol, isopropanol, or water mixtures) is employed to remove residual impurities.
- Control of particle size distribution is achieved by adjusting solvent ratios and temperature during crystallization.
- The final product typically exhibits high purity (>97%) as confirmed by HPLC or LCMS analysis.
Process Parameters and Optimization
| Parameter | Typical Range / Condition | Purpose / Effect |
|---|---|---|
| Molar equivalents of HCl | 2 equivalents | Complete salt formation |
| Solvent | Ethanol, methanol, or water mixtures | Solubility and crystallization control |
| Temperature | Room temperature to 90°C | Reaction control and impurity minimization |
| Reaction time | Several hours (varies by scale) | Ensures complete conversion |
| Purity | >97% (by HPLC/LCMS) | Pharmaceutical grade quality |
| Particle size distribution | Controlled by solvent ratio and cooling rate | Consistent formulation properties |
Research Findings and Comparative Analysis
- Enantioselective synthesis methods reported in patent US6025502A demonstrate that methylated piperidinyl amines can be prepared with high stereochemical purity, and subsequent salt formation yields stable hydrochloride salts suitable for pharmaceutical use.
- The dihydrochloride salt form improves the compound’s stability and handling, as noted in commercial suppliers’ data (BLD Pharm), which specify molecular weight 201.14 and the molecular formula C7H18Cl2N2 for the dihydrochloride salt.
- Advanced processes described in patent WO2015069507A1, although focusing on related methylphenidate compounds, underline the importance of controlling reaction parameters such as acid equivalents, solvent composition, and temperature to optimize yield and purity of hydrochloride salts of chiral amines, which is directly applicable to this compound preparation.
Summary Table of Preparation Methods
| Step | Reagents / Conditions | Outcome / Notes |
|---|---|---|
| 1. Chiral amine synthesis | Enantioselective synthesis or chiral resolution | (2R)-piperidin-2-ylmethylamine intermediate |
| 2. Salt formation | 2 eq. HCl, solvent (ethanol/water), RT to 90°C | Formation of dihydrochloride salt |
| 3. Purification | Recrystallization from solvent mixtures | High purity (>97%), controlled particle size |
| 4. Characterization | HPLC, LCMS, particle size analysis | Confirmation of stereochemistry and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds (e.g., alkyl halides)
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Chemistry
Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride serves as a crucial building block in organic synthesis. It is utilized to create complex organic molecules and pharmaceuticals due to its unique chemical reactivity.
Biology
In biological research, the compound is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific molecular targets allows researchers to investigate its effects on various biochemical pathways.
Medicine
The compound has been explored for potential therapeutic effects in treating neurological disorders. Its interactions with enzymes and receptors suggest roles as an inhibitor or modulator, making it a candidate for drug development.
Case Study 1: Neurological Disorders
Research indicates that this compound may influence neurotransmitter systems, potentially aiding in the treatment of conditions such as depression and anxiety by modulating serotonin receptors.
Case Study 2: Anticancer Research
Studies have shown that piperidine derivatives, including this compound, exhibit anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression, making it a subject of interest for developing new cancer therapies.
Mechanism of Action
The mechanism of action of methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. It may also modulate signaling pathways by binding to receptors and altering their activity .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below summarizes the molecular properties and applications of methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride and related compounds:
Analysis of Structural and Functional Variations
- Piperidine Derivatives: The target compound shares the piperidine core with (R,R)-O-methyl-2-piperidyl-2-yl-phenylacetate hydrochloride and methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate . The dihydrochloride salt in the target compound and 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride improves stability and bioavailability compared to mono-salts or free bases.
Chirality :
- Heterocyclic Systems: Compounds like 5-fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride incorporate fused aromatic systems (benzimidazole), which are associated with DNA intercalation or kinase inhibition. In contrast, the target compound’s simpler structure may favor selectivity for non-DNA targets.
Applications :
Research Findings and Implications
- Synthetic Utility : The target compound’s synthesis (as implied by analogous methods in ) likely involves refluxing with acids, a common strategy for dihydrochloride salt formation.
- Pharmacological Potential: Structural analogs with fluorophenyl groups or benzimidazole cores demonstrate the impact of substituents on bioactivity. The target compound’s methylamine group may enhance interactions with amine-binding pockets in proteins.
- Safety and Handling : Similar to the compound in , the dihydrochloride form necessitates precautions against inhalation or ingestion, with recommended safety protocols (e.g., P264+P280+P305+P351+P338) .
Biological Activity
Methyl({[(2R)-piperidin-2-yl]methyl})amine dihydrochloride is a chemical compound with notable biological activity, particularly in pharmacological research. This compound is recognized for its potential applications in drug development and its role in various biological processes.
- Molecular Formula : CHClN
- Molecular Weight : 201.14 g/mol
- CAS Number : 2059912-04-6
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can function as an inhibitor or activator of enzymatic reactions, influencing various biochemical pathways:
- Enzyme Interaction : The compound has been shown to modulate the activity of enzymes involved in neurotransmitter regulation, which is crucial for treating neurological disorders.
- Receptor Binding : It can bind to receptors, altering their activity and thus impacting cellular signaling pathways.
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological potential, particularly in the following areas:
- Neurological Disorders : Investigated for its therapeutic effects in conditions such as schizophrenia and Alzheimer's disease due to its ability to influence dopaminergic and cholinergic systems .
- Antimicrobial Activity : Some studies have explored its use as a potential antimicrobial agent, showing promising results against various pathogens .
- Cancer Research : The compound's interaction with muscarinic receptors has been linked to cancer progression, making it a candidate for further study in oncological therapies .
Case Studies and Research Findings
- Neuropharmacology :
- Antimicrobial Studies :
- Cancer Therapeutics :
Table 1: Summary of Biological Activities
| Activity Area | Findings |
|---|---|
| Neurological Disorders | Modulates glutamate and dopamine pathways; potential treatment for schizophrenia and Alzheimer's disease. |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli. |
| Cancer Research | Inhibits proliferation via muscarinic receptor modulation. |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. How to design a comparative study with structurally similar piperidine derivatives?
- Methodology :
- SAR Analysis : Compare substituent effects (e.g., 2R vs. 2S configurations) on receptor binding.
- Crystallographic Overlay : Align X-ray structures to identify steric/electronic differences.
- Meta-Regression : Corporate published IC data with physicochemical descriptors (logP, pK) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
